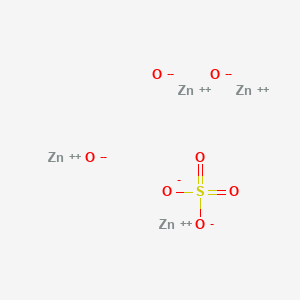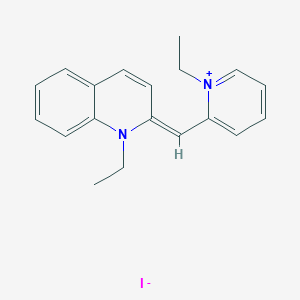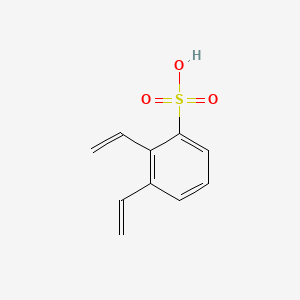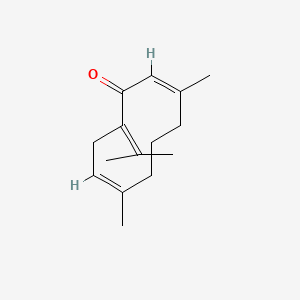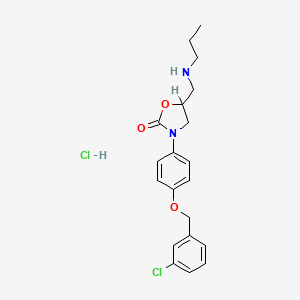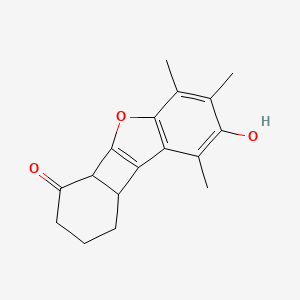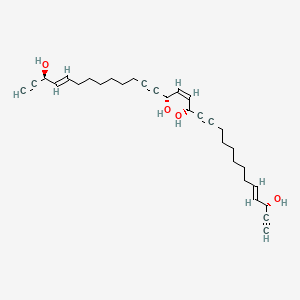
Petrosynol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Petrosynol is a polyacetylene compound with the molecular formula C30H40O4. It was first isolated in 1987 from the marine sponge Petrosia ficiformis . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of petrosynol involves the use of polyacetylene precursors. One common method is the asymmetric transfer hydrogenation of ynones using a chiral ruthenium(II) catalyst in 2-propanol as the hydrogen donor . This method delivers the corresponding alkynylcarbinols in high yields and high enantiomeric excess.
Industrial Production Methods
Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with large-scale synthesis. advancements in synthetic organic chemistry may pave the way for more efficient production methods in the future.
Analyse Chemischer Reaktionen
Types of Reactions
Petrosynol undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the polyacetylene chain, leading to different structural isomers.
Substitution: Substitution reactions can introduce different functional groups into the polyacetylene backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the structure.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: Petrosynol serves as a model compound for studying polyacetylene chemistry and its reactivity.
Biology: It has been investigated for its role in chemical communication among marine organisms.
Industry: The unique chemical properties of this compound make it a potential candidate for developing new materials and chemical processes.
Wirkmechanismus
The mechanism of action of petrosynol involves its interaction with various molecular targets. One notable target is protein tyrosine phosphatase 1B (PTP1B), an enzyme involved in regulating insulin and leptin signaling pathways. This compound inhibits PTP1B activity, which may have implications for treating conditions like type 2 diabetes and obesity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isopetrosynol: A diastereomer of this compound with similar biological activities.
Adociacetylene D: Another polyacetylene compound isolated from marine sponges.
Petrosterol: A sterol compound with a similar polyacetylene backbone.
Uniqueness of this compound
This compound is unique due to its specific polyacetylene structure and its potent biological activities. Its ability to inhibit PTP1B sets it apart from other similar compounds, making it a valuable subject for further research .
Eigenschaften
CAS-Nummer |
111554-19-9 |
|---|---|
Molekularformel |
C30H40O4 |
Molekulargewicht |
464.6 g/mol |
IUPAC-Name |
(3S,4E,14S,15Z,17R,26E,28S)-triaconta-4,15,26-trien-1,12,18,29-tetrayne-3,14,17,28-tetrol |
InChI |
InChI=1S/C30H40O4/c1-3-27(31)21-17-13-9-5-7-11-15-19-23-29(33)25-26-30(34)24-20-16-12-8-6-10-14-18-22-28(32)4-2/h1-2,17-18,21-22,25-34H,5-16H2/b21-17+,22-18+,26-25-/t27-,28-,29-,30+/m1/s1 |
InChI-Schlüssel |
XSMIHZSZZNCCEL-QDAXDSGISA-N |
Isomerische SMILES |
C#C[C@@H](O)/C=C/CCCCCCC#C[C@H](O)/C=C\[C@H](O)C#CCCCCCC/C=C/[C@H](O)C#C |
Kanonische SMILES |
C#CC(C=CCCCCCCC#CC(C=CC(C#CCCCCCCC=CC(C#C)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



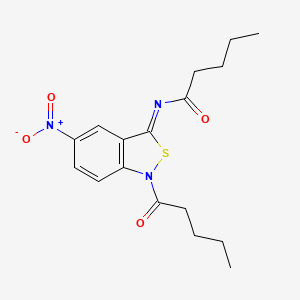

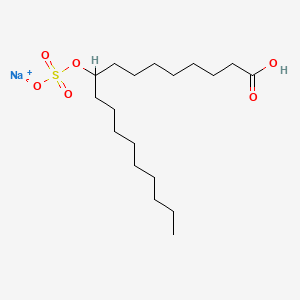
![1,1'-Isopropylidenebis[3,5-dibromo-4-[[pentakis(bromomethyl)phenyl]methoxy]benzene]](/img/structure/B12693754.png)
